molecular formula C4H9O7P B14260145 Hydroxymethyl prop-2-enoate;phosphoric acid CAS No. 386708-24-3

Hydroxymethyl prop-2-enoate;phosphoric acid

Cat. No.: B14260145
CAS No.: 386708-24-3
M. Wt: 200.08 g/mol
InChI Key: RLRSYZHSQOWRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxymethyl prop-2-enoate;phosphoric acid is a compound that combines the properties of an acrylate ester and a phosphate group. The molecular formula for this compound is C6H11O6P. It is known for its versatility in various chemical reactions and its applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxymethyl prop-2-enoate;phosphoric acid can be synthesized through the esterification of hydroxymethyl prop-2-enoate with phosphoric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the final product. The reaction is monitored using techniques such as gas chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Hydroxymethyl prop-2-enoate;phosphoric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phosphate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Phosphate esters with different substituents.

Scientific Research Applications

Hydroxymethyl prop-2-enoate;phosphoric acid has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Acts as a building block in the synthesis of biologically active molecules.

    Medicine: Utilized in drug delivery systems due to its ability to form stable esters.

    Industry: Employed in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of hydroxymethyl prop-2-enoate;phosphoric acid involves its ability to participate in esterification and phosphorylation reactions. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphate group. This interaction can modulate biological pathways and processes.

Comparison with Similar Compounds

Hydroxymethyl prop-2-enoate;phosphoric acid can be compared with other similar compounds such as:

    Hydroxymethyl prop-2-enoate: Lacks the phosphate group, making it less versatile in phosphorylation reactions.

    Phosphoric acid esters: These compounds have similar reactivity but may differ in their ester groups, affecting their overall properties.

This compound stands out due to its unique combination of an acrylate ester and a phosphate group, providing a wide range of reactivity and applications.

Properties

CAS No.

386708-24-3

Molecular Formula

C4H9O7P

Molecular Weight

200.08 g/mol

IUPAC Name

hydroxymethyl prop-2-enoate;phosphoric acid

InChI

InChI=1S/C4H6O3.H3O4P/c1-2-4(6)7-3-5;1-5(2,3)4/h2,5H,1,3H2;(H3,1,2,3,4)

InChI Key

RLRSYZHSQOWRPW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCO.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.